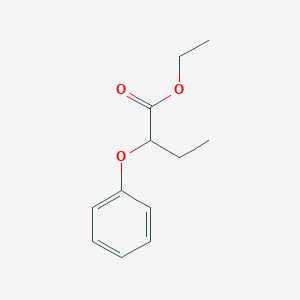
Ethyl 2-phenoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenoxybutanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Organic Synthesis
- Ethyl 2-phenoxybutanoate serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various synthetic pathways, making it a valuable reagent in organic chemistry.
2. Medicinal Chemistry
- The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that this compound may exhibit biological activity through interactions with specific molecular targets, including enzymes and receptors involved in metabolic pathways.
3. Biological Studies
- Research indicates that this compound can be utilized to study enzyme-catalyzed reactions involving phenolic compounds. Its structural features allow for the exploration of its effects on biological systems, including potential antioxidant and anti-inflammatory activities.
4. Material Science
- The compound is being explored for its applications in developing specialty materials with tailored properties. Its unique structure may contribute to enhanced performance in various industrial applications.
Case Studies
1. Synthesis of Novel Compounds
Recent studies have highlighted the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activities. For instance, derivatives synthesized from this compound have shown promising results in inhibiting specific enzymes linked to inflammatory responses.
2. Interaction Studies
In vitro studies have demonstrated that this compound interacts with various enzyme systems, suggesting its potential role as a modulator of metabolic pathways. These interactions are crucial for understanding its pharmacological potential and guiding future drug development efforts.
Propiedades
Número CAS |
56149-37-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 2-phenoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
IHASFDBVENKSHI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














